REACTION_CXSMILES
|
[F:1][C:2]1[N:3]([C:14]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:4]=[C:5]([CH2:7][CH2:8][NH:9][C:10]([NH:12][CH3:13])=[O:11])[N:6]=1>C(Cl)Cl>[N:3]1[CH:4]=[CH:5][CH:7]=[C:8]([N:9]=[C:10]=[O:11])[CH:14]=1.[F:1][C:2]1[N:3]([C:14]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:4]=[C:5]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:2]=[N:3][CH:4]=[CH:5][CH:7]=2)=[O:11])[N:6]=1
|
Name
|
material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1N(C=C(N1)CCNC(=O)NC)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1N(C=C(N1)CCNC(=O)NC=1C=NC=CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |